molecular formula C11H15Cl2NO B13077065 2-(1-Amino-2,2-dimethylpropyl)-4,6-dichlorophenol

2-(1-Amino-2,2-dimethylpropyl)-4,6-dichlorophenol

Cat. No.: B13077065
M. Wt: 248.15 g/mol
InChI Key: TWGZWQZMLGORCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Amino-2,2-dimethylpropyl)-4,6-dichlorophenol is a chemical compound characterized by its unique structure, which includes an amino group attached to a dimethylpropyl chain and a dichlorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2,2-dimethylpropyl)-4,6-dichlorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-dichlorophenol and 2,2-dimethylpropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature is maintained at around 60-80°C.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:

    Batch or Continuous Production: Depending on the demand, the production can be carried out in batch or continuous mode.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2,2-dimethylpropyl)-4,6-dichlorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenols or amines.

Scientific Research Applications

2-(1-Amino-2,2-dimethylpropyl)-4,6-dichlorophenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2,2-dimethylpropyl)-4,6-dichlorophenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways, such as the inflammatory or oxidative stress pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol
  • 2-(1-Amino-2,2-dimethylpropyl)-6-chlorophenol
  • 2-(1-Amino-2,2-dimethylpropyl)-4,6-dibromophenol

Uniqueness

2-(1-Amino-2,2-dimethylpropyl)-4,6-dichlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms at the 4 and 6 positions of the phenol ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

2-(1-amino-2,2-dimethylpropyl)-4,6-dichlorophenol

InChI

InChI=1S/C11H15Cl2NO/c1-11(2,3)10(14)7-4-6(12)5-8(13)9(7)15/h4-5,10,15H,14H2,1-3H3

InChI Key

TWGZWQZMLGORCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=C(C(=CC(=C1)Cl)Cl)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.